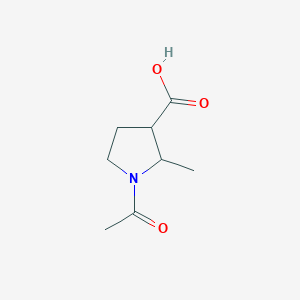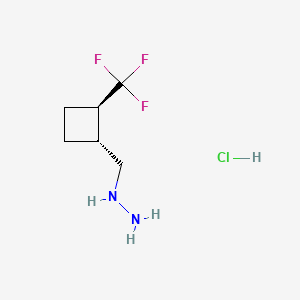
(((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further linked to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: The initial step involves the synthesis of the cyclobutyl ring with a trifluoromethyl substituent. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydrazine moiety: The cyclobutyl intermediate is then reacted with hydrazine or its derivatives under controlled conditions to introduce the hydrazine group.
Formation of the hydrochloride salt: The final step involves the conversion of the hydrazine compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the hydrazine moiety.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl or hydrazine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety may yield azides, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the hydrazine moiety can participate in various biochemical reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
rac-1-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine hydrochloride: Similar in structure but with an amine group instead of a hydrazine moiety.
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol: Contains a hydroxyl group instead of a hydrazine moiety.
Uniqueness
rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is unique due to the presence of both the trifluoromethyl and hydrazine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H12ClF3N2 |
|---|---|
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2.ClH/c7-6(8,9)5-2-1-4(5)3-11-10;/h4-5,11H,1-3,10H2;1H/t4-,5+;/m0./s1 |
Clave InChI |
LMCBJTMICISQJN-UYXJWNHNSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]1CNN)C(F)(F)F.Cl |
SMILES canónico |
C1CC(C1CNN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
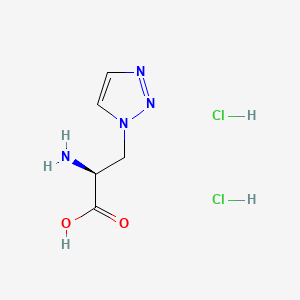
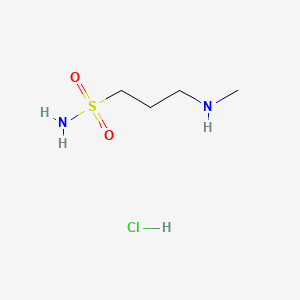
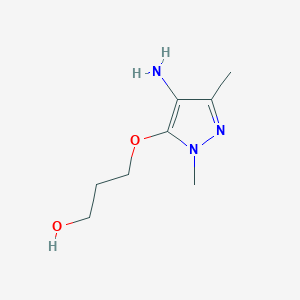
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)


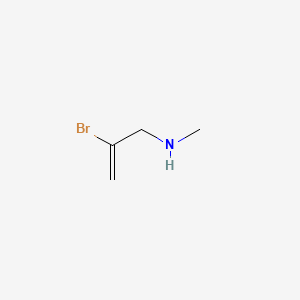
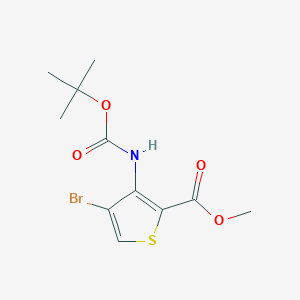
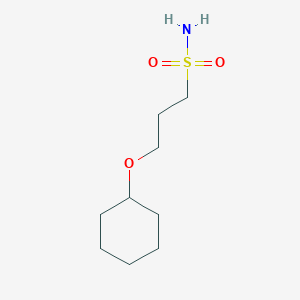
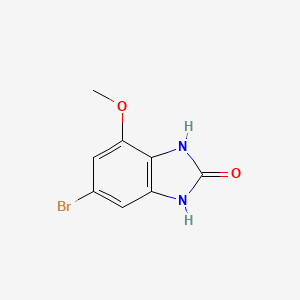
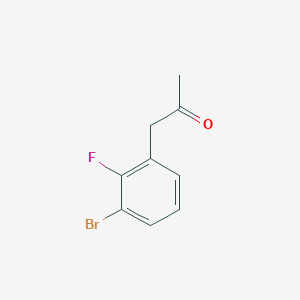
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
